

Validation of Methyl 3,5-di-tert-butylsalicylate structure using spectroscopic methods

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Compound of Interest

Compound Name: **Methyl 3,5-di-tert-butylsalicylate**

Cat. No.: **B080737**

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Spectroscopic Validation of Methyl 3,5-di-tert-butylsalicylate: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the spectroscopic data used to validate the structure of **Methyl 3,5-di-tert-butylsalicylate**. By comparing expected spectroscopic signatures with data from analogous compounds, we offer a detailed framework for the structural elucidation of this molecule. All quantitative data is summarized in clear, structured tables, and detailed experimental protocols for the key spectroscopic techniques are provided.

Structural Confirmation at a Glance

The validation of **Methyl 3,5-di-tert-butylsalicylate**'s structure relies on the synergistic interpretation of data from four key spectroscopic methods: ^1H Nuclear Magnetic Resonance (NMR), ^{13}C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each technique provides unique insights into the molecular architecture, and their combined application affords unambiguous structural confirmation.

The logical workflow for this validation process is illustrated below:

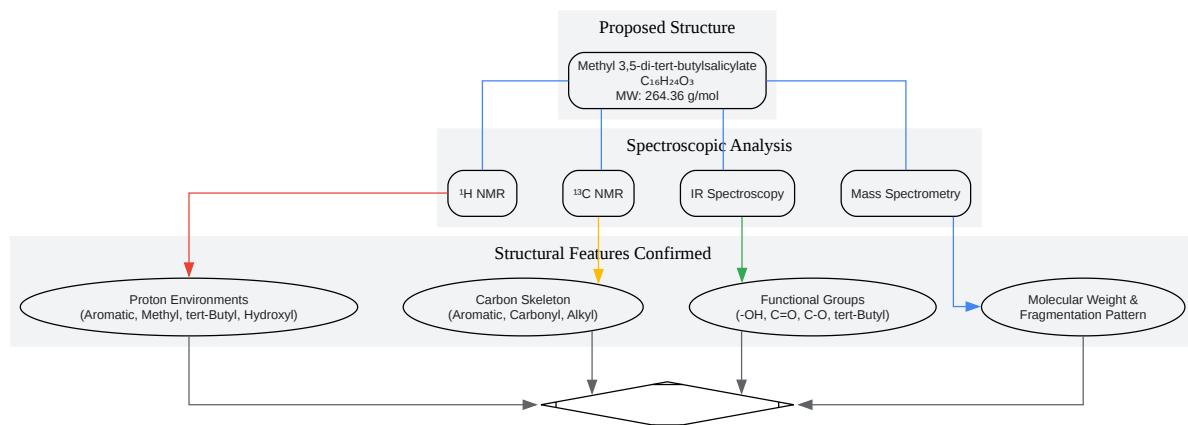
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Figure 1. Workflow for the spectroscopic validation of **Methyl 3,5-di-tert-butylsalicylate**.

Spectroscopic Data Summary

The following tables summarize the expected and observed spectroscopic data for **Methyl 3,5-di-tert-butylsalicylate**, with comparative data from the parent compound, Methyl Salicylate, where relevant.

Table 1: ^1H NMR Spectroscopic Data

Assignment	Methyl 3,5-di-tert-butylsalicylate (Predicted)	Methyl Salicylate (Observed)
Solvent	CDCl ₃	CDCl ₃
-OH	~11.0 ppm (s, 1H)	~10.74 ppm (s, 1H)
Aromatic H	~7.6 ppm (d, J=2.5 Hz, 1H), ~7.3 ppm (d, J=2.5 Hz, 1H)	6.8-7.8 ppm (m, 4H)
-OCH ₃	~3.9 ppm (s, 3H)	~3.93 ppm (s, 3H)
-C(CH ₃) ₃	~1.4 ppm (s, 9H), ~1.3 ppm (s, 9H)	N/A

Predicted data is based on established chemical shift ranges and data from structurally similar compounds.

Table 2: ¹³C NMR Spectroscopic Data

Assignment	Methyl 3,5-di-tert-butylsalicylate (Predicted)	Methyl Salicylate (Observed)
Solvent	CDCl ₃	CDCl ₃
C=O	~170 ppm	~170.5 ppm
Aromatic C-O	~158 ppm	~161.7 ppm
Aromatic C-H	~127 ppm, ~125 ppm	~117.8, 135.6, 119.3, 130.1 ppm
Aromatic C-C(CH ₃) ₃	~140 ppm, ~137 ppm	N/A
Aromatic C-COOCH ₃	~112 ppm	~112.5 ppm
-OCH ₃	~52 ppm	~52.3 ppm
-C(CH ₃) ₃	~35 ppm, ~34 ppm	N/A
-C(CH ₃) ₃	~31 ppm, ~30 ppm	N/A

Predicted data is based on established chemical shift ranges and data from structurally similar compounds.

Table 3: Infrared (IR) Spectroscopy Data

Functional Group	Methyl 3,5-di-tert-butylsalicylate (Observed)	Methyl Salicylate (Observed)
O-H Stretch (Phenol)	Broad, ~3200-3600 cm ⁻¹	Broad, ~3200 cm ⁻¹
C-H Stretch (sp ³)	~2850-3000 cm ⁻¹	~2955 cm ⁻¹
C=O Stretch (Ester)	~1680-1700 cm ⁻¹	~1680 cm ⁻¹
C=C Stretch (Aromatic)	~1500-1600 cm ⁻¹	~1587, 1485 cm ⁻¹
C-O Stretch (Ester)	~1200-1300 cm ⁻¹	~1250, 1089 cm ⁻¹

Data obtained from the NIST Gas-Phase Infrared Database.[\[1\]](#)

Table 4: Mass Spectrometry (MS) Data

Parameter	Methyl 3,5-di-tert-butylsalicylate
Molecular Formula	C ₁₆ H ₂₄ O ₃
Molecular Weight	264.36 g/mol
Ionization Mode	Electron Ionization (EI)
Molecular Ion (M ⁺)	m/z 264 (Predicted)
Key Fragments	m/z 249 [M-CH ₃] ⁺ (Predicted), m/z 207 [M-C(CH ₃) ₃] ⁺ (Predicted), m/z 191 (Predicted)

Fragmentation data is predicted based on common fragmentation patterns of esters and tert-butylation aromatic compounds.

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate replication and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Approximately 10-20 mg of the sample is dissolved in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
- Instrumentation: ^1H and ^{13}C NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.
- ^1H NMR Acquisition: The ^1H NMR spectrum is acquired with a pulse angle of 45°, a relaxation delay of 2 seconds, and an acquisition time of 4 seconds. Typically, 16 scans are co-added.
- ^{13}C NMR Acquisition: The ^{13}C NMR spectrum is acquired using a proton-decoupled pulse sequence with a pulse angle of 30°, a relaxation delay of 5 seconds, and an acquisition time of 1.5 seconds. Typically, 1024 scans are co-added.
- Data Processing: The free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

- Sample Preparation: For a solid sample, a small amount is finely ground with potassium bromide (KBr) and pressed into a thin pellet. For a liquid sample, a thin film is prepared between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing the sample directly on the ATR crystal.
- Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector is used.
- Data Acquisition: The spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum. Typically, 32 scans are co-added to improve the signal-to-noise ratio.

- Data Processing: The resulting interferogram is Fourier transformed to produce the infrared spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile compounds.
- Ionization: Electron Ionization (EI) is typically used, with an electron energy of 70 eV.
- Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is scanned over a range of m/z 40 to 500.
- Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion peak and the major fragment ions. The fragmentation pattern is then interpreted to deduce the structure of the molecule.

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References

- 1. Methyl 3,5-di-t-butylsalicylate [webbook.nist.gov]
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